Spiroxatrine

Catalog No.
S543703
CAS No.
1054-88-2
M.F
C22H25N3O3
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiroxatrine

CAS Number

1054-88-2

Product Name

Spiroxatrine

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26)

InChI Key

JVGBTTIJPBFLTE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

8-(1,4-benzodioxan-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro(4,5)-decan-4-one, R 5188, spiroxatrine

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4

The exact mass of the compound Spiroxatrine is 379.1896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665322. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of imidazolidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Spiroxatrine (CAS: 1054-88-2) is a synthetic small molecule characterized as a selective 5-HT1A receptor ligand and a potent α2C-adrenergic receptor antagonist [1]. Originally developed as an analog of the neuroleptic drug spiperone, spiroxatrine was engineered to invert the receptor selectivity profile, drastically reducing 5-HT2 affinities while enhancing 5-HT1A binding [2]. In procurement contexts, it is primarily sourced as a pharmacological tool compound for receptor mapping, subtype-selective competitive binding assays, and functional signaling studies involving adenylate cyclase inhibition [3]. Its dual mechanism and specific subtype affinities make it a critical reagent for distinguishing between closely related serotonergic and adrenergic receptor pathways in complex tissue models [1].

Substituting spiroxatrine with its parent compound, spiperone, or other broad-spectrum 5-HT antagonists fundamentally compromises assay integrity due to inverted receptor selectivity[1]. While spiperone is a benchmark 5-HT2 ligand, it possesses weak affinity for 5-HT1A, meaning its use in 5-HT1A-mediated functional assays will result in massive off-target signaling and confounding data [1]. Similarly, utilizing non-selective α2-adrenergic antagonists fails to differentiate between α2A and α2C subtypes, a distinction critical for accurate autoradiographic mapping[2]. Procurement of exact spiroxatrine is therefore mandatory when the experimental design requires precise isolation of 5-HT1A or α2C pathways without triggering widespread 5-HT2 or α2A activation[2].

5-HT1A vs 5-HT2 Receptor Selectivity Inversion

In competitive binding assays using isolated canine cerebral vessels, spiroxatrine demonstrates a profound selectivity inversion compared to its structural analog, spiperone. Spiroxatrine exhibits a Ki of 3.94 nM for 5-HT1A and 118.5 nM for 5-HT2, whereas spiperone shows a Ki of 110 nM for 5-HT1A and 0.41 nM for 5-HT2 [1]. This >25-fold higher affinity for 5-HT1A ensures that spiroxatrine can selectively target 5-HT1A receptors without the massive 5-HT2 off-target binding characteristic of spiperone [1].

Evidence DimensionBinding Affinity (Ki) for 5-HT1A vs 5-HT2
Target Compound DataSpiroxatrine (Ki = 3.94 nM for 5-HT1A; 118.5 nM for 5-HT2)
Comparator Or BaselineSpiperone (Ki = 110 nM for 5-HT1A; 0.41 nM for 5-HT2)
Quantified DifferenceSpiroxatrine is >25-fold more potent at 5-HT1A and >280-fold less potent at 5-HT2 than spiperone.
ConditionsIn vitro receptor binding assay in isolated canine cerebral vessels.

Prevents confounding 5-HT2-mediated activity when isolating 5-HT1A pharmacological responses in complex tissue assays.

Alpha-2 Adrenergic Subtype Masking Efficiency

In autoradiographic mapping of rat tissue slices, spiroxatrine acts as a highly selective masking agent for the α2C-adrenoceptor subtype. When tissue is incubated with the radioligand[3H]MK912, the addition of 220 nM spiroxatrine selectively blocks α2C sites, allowing the exclusive labeling of α2A-adrenoceptors [1]. In contrast, the comparator BRL44408 (185 nM) blocks α2A, allowing α2C labeling [1]. This inverse masking capability is critical for differentiating these closely related subtypes in the striatum and spinal cord [1].

Evidence DimensionCompetitive binding for α2-adrenoceptor subtype masking
Target Compound DataSpiroxatrine (220 nM) selectively blocks α2C-adrenoceptors.
Comparator Or BaselineBRL44408 (185 nM) selectively blocks α2A-adrenoceptors.
Quantified DifferenceSpiroxatrine provides inverse subtype masking compared to the α2A-selective BRL44408, enabling differential autoradiography.
ConditionsAutoradiography in rat cervical spinal cord and striatum tissue slices using 0.4 nM [3H]MK912.

Crucial for procurement in neuropharmacology when mapping specific α2-adrenergic receptor subtype distributions.

Functional Efficacy in Adenylate Cyclase Inhibition

In functional signaling assays measuring forskolin-stimulated adenylate cyclase activity in calf hippocampus, spiroxatrine demonstrates superior efficacy as a 5-HT1A modulator compared to other ligands like WB 4101. Spiroxatrine potently inhibits adenylate cyclase with an EC50 of 23 nM and yields a near-maximal efficacy of 90% [1]. In contrast, WB 4101, despite a slightly lower EC50 (15 nM), acts only as a partial agonist with a maximum efficacy of 50% [1].

Evidence DimensionInhibition of forskolin-stimulated adenylate cyclase (Efficacy %)
Target Compound DataSpiroxatrine (EC50 = 23 nM, 90% efficacy)
Comparator Or BaselineWB 4101 (EC50 = 15 nM, 50% efficacy)
Quantified DifferenceSpiroxatrine provides 40% greater absolute efficacy, acting as a near-full agonist rather than a partial agonist.
ConditionsIn vitro functional assay in calf hippocampus tissue.

Provides a robust functional response for downstream signaling assays where partial agonism would yield insufficient signal-to-noise ratios.

Stock Solution Processability and Formulation Compatibility

For high-throughput screening and in vitro assays, the processability of a tool compound is heavily dependent on its solubility profile. Spiroxatrine exhibits high solubility in dimethyl sulfoxide (DMSO), achieving maximum concentrations of approximately 5.06 mM (1.92 mg/mL). In contrast, it is only slightly soluble in pure water, necessitating organic solvents or 0.1 M HCl for stable stock preparation . This DMSO compatibility allows for the reliable generation of standardized 1 mM to 5 mM stock solutions without the risk of precipitation upon dilution into assay buffers .

Evidence DimensionMaximum solubility for stock solution preparation
Target Compound Data~5.06 mM (1.92 mg/mL) in DMSO
Comparator Or BaselineAqueous buffers (poorly soluble, prone to precipitation)
Quantified DifferenceDMSO enables millimolar-range stock concentrations, whereas aqueous solutions fail to support standard assay concentrations.
ConditionsStandard laboratory preparation at ambient temperature.

Ensures reproducible dosing and prevents compound dropout in automated in vitro cell-based or isolated tissue assays.

Receptor Autoradiography and Subtype Mapping

Leveraging its potent α2C-adrenergic masking capabilities, spiroxatrine is highly indicated for autoradiographic studies aiming to map α2-adrenoceptor distributions in central nervous system tissues. By selectively blocking α2C sites, it allows researchers to isolate and quantify α2A-adrenoceptor populations using non-selective radioligands like [3H]MK912 [1].

5-HT1A Functional Signaling Assays

Due to its near-maximal efficacy (90%) in inhibiting forskolin-stimulated adenylate cyclase, spiroxatrine is the preferred reagent for functional assays interrogating the 5-HT1A downstream signaling cascade. It provides a superior signal-to-noise ratio compared to partial agonists, making it ideal for validating 5-HT1A-mediated cellular responses in hippocampal models [2].

Selective 5-HT1A Neuropharmacological Profiling

In behavioral or isolated tissue models where 5-HT2 or D2 dopaminergic interference must be minimized, spiroxatrine replaces spiperone as the compound of choice. Its >25-fold selectivity for 5-HT1A over 5-HT2 ensures that observed anxiolytic, hypotensive, or nociceptive effects are accurately attributed to 5-HT1A pathways [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

379.18959167 Da

Monoisotopic Mass

379.18959167 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DR0QR50ALL

MeSH Pharmacological Classification

Dopamine Antagonists

Other CAS

1054-88-2

Wikipedia

Spiroxatrine

Dates

Last modified: 08-15-2023

Spiroxatrine derivatives towards 5-HT

Claudia Sorbi, Annalisa Tait, Umberto M Battisti, Livio Brasili
PMID: 32002826   DOI: 10.1007/s43440-019-00039-4

Abstract

In our previous work, spiroxatrine was taken as reference compound to develop selective NOP ligands. Therefore, several triazaspirodecanone derivatives were synthesized. Here, we verify their selectivity towards other 5-HT
receptor subtypes and with respect to α
-AR (Adrenergic Receptors).
Binding affinities were determined on cells expressing human cloned receptors for 5-HT
and α
subtypes. The Ki values were determined for those with at least 50% radioligand inhibition.
All our derivatives show a moderate affinity for α
subtypes, spanning from 5 to 7.5 pK
values. Moreover, they show affinity values in a μM-nM range at the 5-HT
receptor, while they are practically inactive at 5-HT
and 5-HT
subtypes. Compound 11, the best of the series, has a 5-HT
pK
value of 8.43 similar to spiroxatrine but, notably, it has a 5-HT
favorable selectivity ratio of 52, 8 and 29, respectively over α
, α
and α
adrenoceptor subtypes.
In this SAR study, a 5-HT
selective ligand has been identified in which a tetralone moiety replaced the 1,4-benzodioxane of spiroxatrine and the methylene linker to the triazaspirodecanone portion was maintained in position 2.


The roles of alpha2-adrenoceptor subtypes in the control of cervical resistance in the late-pregnant rat

Adrienn Gál, Eszter Ducza, Renáta Minorics, Anna Klukovits, Márta Gálik, George Falkay, Róbert Gáspár
PMID: 19450576   DOI: 10.1016/j.ejphar.2009.04.067

Abstract

The roles of the alpha(2)-adrenoceptor subtypes in the regulation of cervical resistance have previously not been investigated. The aim of the present study was to identify these receptors in the late-pregnant cervix and determine their functions in vitro in the rat. The expressions of the alpha(2)-adrenoceptor subtypes were determined by means of RT-PCR and Western blotting techniques. The changes in cervical resistance due to subtype-selective antagonists were investigated in stretching tests. The cyclic AMP immunoassay technique was used to detect the level of cyclic AMP following stimulation of the alpha(2)-adrenoceptors with or without pertussis toxin. On pregnancy days 18, 20, 21 and 22, the RT-PCR and Western blotting studies revealed the expressions of all three alpha(2)-adrenoceptor subtype mRNAs and proteins. On days 18 and 20, noradrenaline increased and decreased the resistance, respectively. Its effect was blocked by each of the antagonists used, except ARC 239 on both days. On day 21, noradrenaline again increased the resistance, this effect being maintained only in the presence of spiroxatrine. Noradrenaline was ineffective on day 22. These results were supported by the changes in cyclic AMP levels. Pertussis toxin pretreatment eliminated the changes in the cyclic AMP level on days 18 and 21. We presume that the alpha(2A)- and alpha(2C)-adrenoceptors play predominant roles in the regulation of cervical resistance on days 18-21. Depending on the day of pregnancy, stimulation of these alpha(2)-adrenoceptors could even result in opposite effects. This fluctuation can be explained by the changes in the G(i)/G(s)-coupling of the alpha(2A)- and alpha(2C)-adrenoceptors.


Analgesic effect of electroacupuncture on inflammatory pain in the rat model of collagen-induced arthritis: mediation by cholinergic and serotonergic receptors

Yong Hyeon Baek, Do Young Choi, Hyung In Yang, Dong Suk Park
PMID: 16139820   DOI: 10.1016/j.brainres.2005.07.014

Abstract

The analgesic effect and its mechanism of electroacupuncture (EA) on inflammatory pain, especially in the rat model of collagen-induced arthritis (CIA), have not yet been studied. This study was designed to investigate the analgesic effect and its cholinergic and serotonergic mechanism of EA in the CIA rat model. To induce CIA, male Sprague-Dawley rats were immunized with bovine type II collagen emulsified in Freund's incomplete adjuvant, followed by a booster injection 14 days later. The analgesic effect was evaluated by tail flick latency (TFL). After induction of arthritis, the inflammatory pain threshold decreased as time passed and there was no big change of the pain threshold after 3 weeks. Three weeks after the first immunization, low frequency EA stimulation (2 Hz, 0.07 mA, 0.3 ms) delivered to Zusanli (ST36) for 30 min showed the analgesic effect. Also, the analgesic effect of EA was blocked by pretreatment with atropine (muscarinic cholinergic receptor antagonist, 1 mg/kg i.p.), spiroxatrine (5-HT1a receptor antagonist, 1 mg/kg i.p.), and ondansetron (5-HT3 receptor antagonist, 0.5 mg/kg i.p.), but not by pretreatment with ketanserin (5-HT2 receptor antagonist, 1 mg/kg i.p.). These results suggest that low frequency EA can relieve inflammatory pain in CIA and the analgesic effect of EA can be mediated by muscarinic cholinergic receptor, 5-HT1a and 5-HT3 receptors, but not by 5-HT2 receptor.


Different roles of alpha2-adrenoceptor subtypes in non-pregnant and late-pregnant uterine contractility in vitro in the rat

Róbert Gáspár, Adrienn Gál, Márta Gálik, Eszter Ducza, Renáta Minorics, Zoltán Kolarovszki-Sipiczki, Anna Klukovits, George Falkay
PMID: 17664026   DOI: 10.1016/j.neuint.2007.06.029

Abstract

The roles of the alpha2-adrenoceptor (alpha2-AR) subtypes (alpha2A-, alpha2B- and alpha2C-AR) in uterine contractility have not been investigated. The aims of this study were to identify these receptors in the non-pregnant and the late-pregnant rat myometrium and to determine their roles in contractions. We found that the myometrial alpha2-AR subtypes are involved differently in the control of late-pregnant contractions, while they have no influence on the contractions of the non-pregnant myometrium. The myometrial expressions of the alpha2-AR subtypes were determined by RT-PCR and Western blotting techniques. In vitro contractions were stimulated with noradrenaline, and its effect was modified with the selective antagonists BRL 44408 (alpha2A), ARC 239 (alpha2B/C) and spiroxatrine (alpha2C). cAMP production was followed by noradrenaline stimulation in the presence of isobutylmethylxanthine and forskolin, and alterations induced in it by the antagonists were determined with an Enzyme Immunoassay Kit. The most effective antagonist was tested on labour-induced uteri in vitro. All the alpha2-AR subtypes were identified in both non-pregnant and pregnant uteri. Noradrenaline was not able to contract the non-pregnant tissue in the presence of propranolol and doxazosin, while its contracting effect in the pregnant uteri was enhanced by BRL 44408, spiroxatrine and the combination BRL 44408+spiroxatrine. ARC 239 exerted a strong inhibitory effect on noradrenaline-stimulated contractions. The increasing and the decreasing effects of the compounds were confirmed by the changes in the intracellular cAMP levels. The effect of ARC 239 on the labour-induced myometrium was similar to that on the 22-day-pregnant myometrium. The stimulation of alpha2-ARs does not evoke contractions in the non-pregnant uterus. The alpha2A- and alpha2C-ARs mediate decreases, while the alpha2B-AR mediates an increase in the contractions in the 22-day-pregnant myometrium. These differences may offer new targets for drugs against premature contractions in pregnancy.


SPIROXAMIDE (R 5188): A NEW COMPOUND PRODUCING MORPHINE-LIKE AND CHLORPROMAZINE-LIKE EFFECTS IN ANIMALS

C J NIEMEGEERS, F J VERBRUGGEN, J M VANNUETEN, P A JANSSEN
PMID: 14119495   DOI: 10.1016/0028-3908(63)90010-8

Abstract




Involvement of 5-hydroxytryptamine(1A) receptors in the descending anti-nociceptive pathway from periaqueductal gray to the spinal dorsal horn in intact rats, rats with nerve injury and rats with inflammation

Z-Y Liu, D-B Zhuang, T Lunderberg, L-C Yu
PMID: 12044457   DOI: 10.1016/s0306-4522(02)00038-6

Abstract

Studies have shown that 5-hydroxytryptamine (5-HT) plays an important role in the descending pathway of pain modulation from brainstem to the spinal cord. Using selective 5-HT receptor antagonists, the present study investigated which type of 5-HT receptor(s) in the spinal cord was involved in the morphine-induced anti-nociception in intact rats, in rats with nerve injury and in rats with inflammation. The hindpaw withdrawal latencies decreased significantly after sciatic nerve injury and hindpaw inflammation compared with intact rats. Intrathecal administration of 25 or 10 microg of the selective 5-HT(1A) recepter antagonist spiroxatrine, but not 1 microg of spiroxatrine, significantly blocked the increased hindpaw withdrawal latencies to thermal and mechanical stimulation induced by intra-periaqueductal gray injection of 1 microg of morphine in intact rats. Intrathecal injection of the 5-HT(2) receptor antagonist RS 102221 and the 5-HT(3) receptor antagonist MDL 72222 had no significant effects on the increased hindpaw withdrawal latencies to both noxious stimulations induced by intra-periaqueductal gray injection of morphine. Furthermore, intrathecal administration of spiroxatrine, but not RS 102221 nor MDL 72222, significantly attenuated the increased hindpaw withdrawal latencies induced by intra-periaqueductal gray administration of morphine in rats with nerve injury and in rats with inflammation. The results demonstrate that the 5-HT(1A) receptor, not 5-HT(2) nor 5-HT(3) receptor, plays an important role in the descending pathway of anti-nociception from the brainstem to the spinal cord in intact rats, in rats with nerve injury and in rats with inflammation.


8OH-DPAT-Induced ocular hypotension: sites and mechanisms of action

T C Chu, M J Ogidigben, D E Potter
PMID: 10433858   DOI: 10.1006/exer.1999.0694

Abstract

The purpose of this study was to define the ocular actions of 8-OH-DPAT(DPAT), a 5-HT(1A)receptor agonist. The intraocular pressure responses to topically applied DPAT were dose related (25, 125, 250 microgram) and bilateral in normal rabbits but of relatively short duration. Ocular hypotension induced by topical, unilateral DPAT (125 microgram) in normal eyes did not occur in sympathetically denervated eyes. DPAT-induced ocular hypotension was inhibited by pretreatment with spiroxatrine, a 5-HT(1A)and alpha(2C)receptor antagonist, but not spiperone, a 5-HT(2A)receptor antagonist. In contrast, the hypotensive effect produced by unilaterally applied DPAT in the contralateral eye was abolished following pretreatment with rauwolscine, an alpha(2)-receptor antagonist, but the DPAT-induced ocular hypotension was not antagonized in the treated (ipsilateral) eye. Following central administration of DPAT (3 microgram) into the lateral ventricle, intraocular pressure was lowered bilaterally at 10 min and the effect lasted for 2 hr. In in vitro experiments, DPAT (0.1, 1, 10 micrometer) failed to alter norepinephrine release in rabbit iris-ciliary bodies. However, DPAT depressed basal cAMP levels in rabbit iris-ciliary bodies and also caused a dose-related (1, 10, 100 micrometer) inhibition of isoproterenol (1 micrometer)-stimulated cAMP accumulation by 26%, 58% and 82%, respectively. These findings indicate that: (1) based upon bilateral activity by the topical route, DPAT-induced ocular hypotension could result, in part, through activation of 5-HT(1A)receptors in the eye and 5-HT(1A)receptors and/or alpha(2C)adrenoreceptors in the central nervous system, (2) the activity of DPAT on 5-HT(1A)and/or alpha(2C)receptors was confirmed by antagonism of the ocular hypotensive response by spiroxatrine, (3) although there is no apparent prejunctional effect of DPAT on sympathetic nerves of iris-ciliary bodies, the accumulation of basal and isoproterenol-stimulated cAMP levels were depressed by DPAT, and (4) as a result of inhibition by rauwolscine, the ocular hypotensive effect of DPAT in the contralateral eye could involve an action on alpha(2)adrenoreceptors in the central nervous system.


Prejunctional alpha2A-autoreceptors in the human gastric and ileocolic arteries

S Guimarães, I V Figueiredo, M M Caramona, D Moura, M Q Paiva
PMID: 9750006   DOI: 10.1007/pl00005244

Abstract

This study was undertaken to determine the subtype of prejunctional alpha2-autoreceptors in human blood vessels. Segments of gastric and ileocolic arteries were incubated with [3H]noradrenaline and subsequently perifused with modified Krebs-Henseleit solution containing cocaine (12 microM). Five periods of electrical stimulation (S1-S5) were applied (1 Hz, 1 ms, 50 V for 1 min). Concentration-response curves for the facilitatory effect of eight alpha-adrenoceptor antagonists [rauwolscine, 2-[2-(2-methoxy-1,4-benzodioxanyl)] imidazoline (RX821002), yohimbine, phentolamine, idazoxan, 2-(2',6'-dimethoxyphenoxyethyl)-aminomethyl-1,4-benzodioxan (WB4101), spiroxatrine and prazosin] were determined. All antagonists enhanced the stimulation-evoked overflow of tritium, indicating the existence of alpha2-autoreceptors. The EC30% values of the antagonists (concentrations that increased the evoked overflow of tritium by 30%) were taken as a measure of affinity to the autoreceptors. Correlations between the pEC30% values obtained in the present study and the pKi values of the same antagonists at cloned human alpha2A-, alpha2B-, alpha2C-adrenoceptors expressed in Chinese hamster lung cells and at alpha2D-adrenoceptors in the rat submaxillary gland or the bovine pineal gland showed that the alpha2-autoreceptors in the human gastric and ileocolic arteries resemble most closely the alpha2A-subtype.


Involvement of the first transmembrane segment of human α(2) -adrenoceptors in the subtype-selective binding of chlorpromazine, spiperone and spiroxatrine

J M M Laurila, G Wissel, H Xhaard, J O Ruuskanen, M S Johnson, M Scheinin
PMID: 21649638   DOI: 10.1111/j.1476-5381.2011.01520.x

Abstract

Some large antagonist ligands (ARC239, chlorpromazine, prazosin, spiperone, spiroxatrine) bind to the human α(2A) -adrenoceptor with 10- to 100-fold lower affinity than to the α(2B)- and α(2C)-adrenoceptor subtypes. Previous mutagenesis studies have not explained this subtype selectivity.
The possible involvement of the extracellular amino terminus and transmembrane domain 1 (TM1) in subtype selectivity was elucidated with eight chimaeric receptors: six where TM1 and the N-terminus were exchanged between the α(2)-adrenoceptor subtypes and two where only TM1 was exchanged. Receptors were expressed in CHO cells and tested for ligand binding with nine chemically diverse antagonist ligands. For purposes of interpretation, molecular models of the three human α(2)-adrenoceptors were constructed based on the β(2)-adrenoceptor crystal structure.
The affinities of three antagonists (spiperone, spiroxatrine and chlorpromazine) were significantly improved by TM1 substitutions of the α(2A)-adrenoceptor, but reciprocal effects were not seen for chimaeric receptors based on α(2B)- and α(2C)-adrenoceptors. Molecular docking of these ligands suggested that binding occurs in the orthosteric ligand binding pocket.
TM1 is involved in determining the low affinity of some antagonist ligands at the human α(2A)-adrenoceptor. The exact mechanism is not known, but the position of TM1 at a large distance from the binding pocket indicates that TM1 does not participate in specific side-chain interactions with amino acids within the binding pocket of the receptor or with ligands bound therein. Instead, molecular models suggest that TM1 has indirect conformational effects related to the charge distribution or overall shape of the binding pocket.


Differential effects of (R)- and (S)-8-hydroxy-2-(di-n-propylamino)tetralin on the monosynaptic spinal reflex in rats

M Honda, H Ono
PMID: 10414436   DOI: 10.1016/s0014-2999(99)00284-8

Abstract

We examined the effects of (R)- and (S)-8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT) on the monosynaptic spinal reflex in rats. In intact rats, (R)-8-OH-DPAT (10 microg/kg, i.v.) enhanced the amplitude of the monosynaptic reflex, whereas at 100 microg/kg, it reduced the amplitude. (S)-8-OH-DPAT enhanced the monosynaptic reflex dose-dependently. In spinalized rats, (R)-8-OH-DPAT produced dose-dependent inhibition, but the (S)-enantiomer did not affect the monosynaptic reflex. Pretreatment with spiroxatrine or 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]-piperazine (NAN-190) inhibited (R)-8-OH-DPAT-induced monosynaptic reflex enhancement in intact rats, as did 5-hydroxytryptamine (5-HT) depletion. Ketanserin reduced the effect of (R)-8-OH-DPAT. These pretreatment regimens had no effect on the monosynaptic reflex depression produced by the (R)-enantiomer in intact and spinalized rats. Pretreatment with prazosin inhibited (S)-8-OH-DPAT-induced monosynaptic reflex enhancement in intact rats, as did noradrenaline and 5-HT depletion. These results suggest that supraspinal 5-HT1A receptors and the descending serotonergic system are involved in the stimulatory effect of (R)-8-OH-DPAT on the monosynaptic reflex, while both the descending serotonergic and noradrenergic systems, the latter acting via alpha1-adrenoceptors, are involved in the effect of the (S)-enantiomer on this reflex.


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